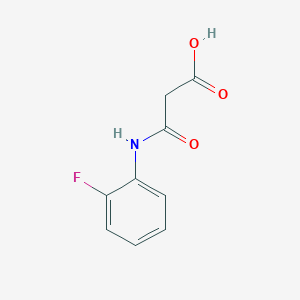
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride is a chemical compound with the molecular formula C11H14O·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylchroman-6-ol with a suitable amine source under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride involves large-scale chemical reactors equipped with efficient cooling and heating systems. The process is optimized to maximize yield and minimize by-products. Continuous flow reactors and automated control systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurodegenerative diseases.
Industry: The compound is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride is similar to other chroman derivatives, such as 2,2-dimethylchromene and 7-methoxy-2,2-dimethylchroman-6-ol. it is unique in its specific structural features and potential applications. The presence of the amine group and the hydrochloride salt form contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
2,2-Dimethylchromene
7-Methoxy-2,2-dimethylchroman-6-ol
2,2-Dimethylbenzopyran
Properties
CAS No. |
1955520-04-3 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



